molecular formula C7H7BF2O3 B1602656 3,6-Difluoro-2-methoxyphenylboronic acid CAS No. 919355-30-9

3,6-Difluoro-2-methoxyphenylboronic acid

Cat. No. B1602656
M. Wt: 187.94 g/mol
InChI Key: AXJIPGDXAIMBDX-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BF2O3 . It has a molecular weight of 187.94 .


Physical And Chemical Properties Analysis

3,6-Difluoro-2-methoxyphenylboronic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 313.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 39.9±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 139.1±5.0 cm3 .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 3,6-Difluoro-2-methoxyphenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between hetero N-atoms and boronic acid groups, contributing to advancements in crystal engineering and molecular packing studies (Pedireddi & Seethalekshmi, 2004).

Crystal Structure and Molecular Packing

Research on ortho-alkoxyphenylboronic acids, which includes compounds related to 3,6-Difluoro-2-methoxyphenylboronic acid, focuses on their crystal structures to design novel boronic acids with monomeric structures. These structures are significant for crystal engineering, as they offer a variety of interactions within crystal lattices (Cyrański et al., 2012).

Ferroelectric Liquid Crystals

Compounds structurally related to 3,6-Difluoro-2-methoxyphenylboronic acid have been synthesized for use as host materials in ferroelectric liquid crystals. These materials show high phase stability and are significant in the development of low birefringence ferroelectric mixtures (Hird, Toyne, & Gray, 1994).

Fluorescence Quenching Studies

Fluorescence quenching of derivatives of phenylboronic acids, including those similar to 3,6-Difluoro-2-methoxyphenylboronic acid, has been explored to understand their photophysical properties. Such studies are essential in the fields of fluorescence spectroscopy and photophysics (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Chiral Compounds

Research involving compounds like 3,6-Difluoro-2-methoxyphenylboronic acid focuses on their role in the synthesis of chiral compounds, essential in organic chemistry and drug development. For instance, the synthesis of chiral dihydroxy-9,9′-spirobifluorenes involves the use of similar boronic acids (Cheng et al., 2006).

Synthesis of 1-Azaazulene Derivatives

The synthesis of 1-azaazulene derivatives using reactions involving compounds structurally related to 3,6-Difluoro-2-methoxyphenylboronic acid demonstrates the versatility of these boronic acids in organic synthesis and the development of novel organic compounds (Oda et al., 2012).

Safety And Hazards

3,6-Difluoro-2-methoxyphenylboronic acid is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

(3,6-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJIPGDXAIMBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582373
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Difluoro-2-methoxyphenylboronic acid

CAS RN

919355-30-9
Record name (3,6-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Difluoro-2-methoxybenzene boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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